5-Chloro-2,4-dihydroxybenzaldehyde

描述

Historical Context and Discovery

5-Chloro-2,4-dihydroxybenzaldehyde emerged as a specialized benzaldehyde derivative during the mid-20th century, paralleling advancements in synthetic organic chemistry. Its development aligns with the broader exploration of chlorinated aromatic compounds for pharmaceutical and industrial applications. Early studies focused on modifying salicylaldehyde derivatives to enhance bioactivity, a trend documented in patents and synthesis protocols from the 1970s–1990s. The compound’s synthesis was initially constrained by regioselectivity challenges in introducing chloro and hydroxyl groups, later resolved through optimized reaction conditions.

Structural Characterization and IUPAC Nomenclature

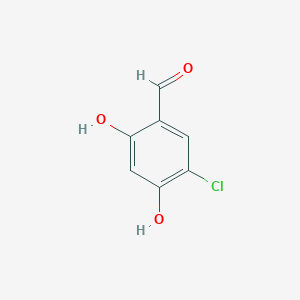

The compound’s IUPAC name, This compound , reflects its functional groups: a formyl group at position 1, hydroxyl groups at positions 2 and 4, and a chlorine atom at position 5 on the benzene ring. Its molecular formula is C₇H₅ClO₃ , and its structure is characterized by:

- Planar aromatic ring with electron-withdrawing chlorine and hydroxyl groups.

- Ortho-para hydroxyl substitutions relative to the aldehyde group, influencing reactivity.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular formula | C₇H₅ClO₃ |

| Molecular weight | 172.566 g/mol |

| SMILES notation | C |

属性

IUPAC Name |

5-chloro-2,4-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOSHVWRFQTHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131088-02-3 | |

| Record name | 5-Chloro-2,4-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Reagents

The process involves treating resorcinol (1,3-dihydroxybenzene) with a Vilsmeier reagent—a complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)—in acetonitrile at controlled temperatures (-25°C to 10°C). For 5-chloro-2,4-dihydroxybenzaldehyde, 5-chlororesorcinol would serve as the starting material. The reaction proceeds via electrophilic aromatic substitution, where the formamidinium intermediate directs formylation to the ortho position relative to hydroxyl groups.

Industrial-Scale Protocol

-

Reagent Preparation : POCl₃ (1.2 eq) is added to DMF in acetonitrile at -15°C, forming the Vilsmeier reagent.

-

Substrate Addition : 5-Chlororesorcinol (1 eq) is introduced gradually to maintain temperatures below 10°C, minimizing side reactions.

-

Intermediate Isolation : The novel formamidinium phosphorodichloridate salt precipitates and is isolated via filtration.

-

Hydrolysis : The salt is treated with warm water (50°C), yielding this compound in 70–75% yield.

Key Optimization :

-

Low temperatures (-25°C to 10°C) prevent polysubstitution and resinification.

-

Acetonitrile as the solvent enhances reaction selectivity compared to acetone, reducing bis-alkylation byproducts.

Protective Group Approaches for Selective Synthesis

Benzyl and methyl protective groups are employed to prevent over-reaction during formylation or chlorination. A patent-described benzylation method (US5599988A) for 2,4-dihydroxybenzaldehyde synthesis illustrates this strategy.

Benzyl Protection of Hydroxyl Groups

-

Benzylation : 5-Chlororesorcinol reacts with benzyl chloride (1.3 eq) in acetonitrile using potassium carbonate (K₂CO₃) as a base.

-

Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups, yielding the target compound.

Advantages :

-

Enhanced solubility of protected intermediates simplifies purification.

-

Mitigates side reactions during subsequent formylation or chlorination.

Purification and Characterization

Crystallization Techniques

The patent highlights crystallization from toluene/hexane mixtures to achieve >98% purity. For the 5-chloro derivative:

-

Solvent System : A 3:1 ratio of hexane to tert-butyl methyl ether (TBME) at 40°C.

-

Cooling Profile : Gradual cooling to 5°C induces crystallization, followed by vacuum drying.

化学反应分析

Types of Reactions: 5-Chloro-2,4-dihydroxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed:

Oxidation: 5-Chloro-2,4-dihydroxybenzoic acid.

Reduction: 5-Chloro-2,4-dihydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

5-Chloro-2,4-dihydroxybenzaldehyde serves as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at anti-inflammatory and antimicrobial activities. Its chemical structure allows it to participate in various reactions that lead to the formation of biologically active compounds.

Case Study: Synthesis of Small-Molecule Inhibitors

A study highlighted the use of this compound in synthesizing di-bromo-based small-molecule inhibitors targeting the PD-1/PD-L1 pathway. The compound was integral in several reaction steps, demonstrating its utility in developing potential therapeutic agents for cancer treatment .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying specific substances within complex mixtures. Its reactivity allows for the development of sensitive analytical methods.

Application Example

This compound has been employed in reversed-phase liquid chromatography (RPLC) to enhance the retention mechanisms of various analytes. This application underscores its importance in improving analytical techniques .

Organic Synthesis

The compound acts as a crucial building block in organic synthesis. Its reactive aldehyde group and hydroxyl functionalities facilitate diverse chemical transformations.

Reaction Pathways

The compound can undergo various reactions such as:

- Condensation Reactions: Leading to the formation of more complex organic molecules.

- Substitution Reactions: Allowing for modifications that enhance biological activity or alter physical properties .

Material Science

In material science, this compound contributes to the development of polymers and coatings that exhibit improved durability and resistance to environmental factors.

Example: Polymer Development

Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it a valuable additive in material formulations .

Biochemical Research

The compound is also significant in biochemical research , particularly in studies related to enzyme inhibition and metabolic pathways.

Insights into Biological Processes

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, providing insights into therapeutic targets for diseases such as cancer and diabetes .

Data Table: Summary of Applications

作用机制

The mechanism of action of 5-Chloro-2,4-dihydroxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

相似化合物的比较

3-Chloro-2,4-dihydroxybenzaldehyde

5-Chloro-2-hydroxybenzaldehyde (5-Chlorosalicylaldehyde)

- Structure : Lacks the 4-hydroxyl group.

- Applications : Used as a precursor for pharmaceuticals and agrochemicals but shows reduced hydrogen-bonding capacity and solubility compared to this compound .

- Reactivity: Limited to single hydroxyl-directed reactions, making it less versatile in multistep syntheses .

5-Chloro-2-hydroxy-4-methylbenzaldehyde

- Structure : Contains a methyl group at position 4 instead of a hydroxyl.

5-Chloro-2,4-difluorobenzaldehyde

- Structure : Fluorine atoms replace hydroxyl groups at positions 2 and 3.

- Reactivity : Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing the aldehyde group but reducing nucleophilic aromatic substitution (SNAr) activity .

Functional Derivatives

5-Chloro-2,4-disulfamylaniline

Benzofuran Derivatives (e.g., 5-Chloro-2,7-dimethyl-3-(3-methyl-phenylsulfonyl)-1-benzofuran)

- Structure : Aldehyde replaced with a benzofuran ring.

- Properties : Increased rigidity due to π-π stacking and C–H···O hydrogen bonding, favoring crystallinity but limiting solubility .

Comparative Data Table

生物活性

5-Chloro-2,4-dihydroxybenzaldehyde (C7H5ClO3) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

This compound is characterized by the presence of hydroxyl groups and a chlorine atom on the benzene ring, which contribute to its reactivity and biological properties. The compound is soluble in organic solvents and exhibits stability under various conditions.

| Property | Value |

|---|---|

| Molecular Formula | C7H5ClO3 |

| Molecular Weight | 176.57 g/mol |

| Solubility | Soluble in alcohols, ethyl ether; insoluble in benzene |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives in exhibiting anticancer properties. For instance, research demonstrated that Schiff bases derived from this compound showed significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the anticancer activity of a Schiff base synthesized from this compound against tongue squamous cell carcinoma (TSCCF) and normal gingival fibroblast (NHGF) cells. The results indicated:

- IC50 Values :

- TSCCF: 446.68 µg/mL

- NHGF: 977.24 µg/mL

The study concluded that the compound induces apoptosis in cancer cells while exhibiting lower toxicity towards normal cells, highlighting its potential as an anticancer agent .

Antimicrobial Activity

This compound also demonstrates promising antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.

Table 2: Antimicrobial Activity Summary

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition observed | |

| Staphylococcus aureus | Moderate inhibition | |

| Saccharomyces cerevisiae | Effective growth inhibition |

The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in cancer and microbial cells. The presence of hydroxyl groups enhances its reactivity with cellular components, potentially leading to increased oxidative stress and subsequent cell death.

Recent Studies

- Antitumor Activity : A recent study demonstrated that compounds derived from this compound exhibited significant antitumor activity in both two-dimensional (2D) and three-dimensional (3D) cell culture systems against lung cancer cell lines (A549, HCC827) .

- Immune Modulation : Another study focused on the compound's ability to disrupt the PD-1/PD-L1 immune checkpoint interaction, which is crucial for T-cell activation in cancer therapy. The compound showed low nanomolar inhibitory activity against this interaction .

常见问题

Q. What are the common synthetic routes for 5-Chloro-2,4-dihydroxybenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves the chlorination and hydroxylation of salicylaldehyde derivatives. For example, a modified procedure (similar to ) uses salicylaldehyde , para-formaldehyde , HCl , and H₂SO₄ under controlled heating (70°C, 20 hours). The reaction proceeds via electrophilic substitution, with H₂SO₄ acting as a catalyst. Key steps include:

- Extraction : Post-reaction, the mixture is cooled, diluted with water, and extracted with CH₂Cl₂.

- Purification : Drying with anhydrous Na₂SO₄ and rotary evaporation yields a crude product, which is recrystallized for purity .

- Critical Factors : Reaction time, temperature, and acid concentration significantly impact yield. Excess formaldehyde may lead to side products like polymerized aldehydes.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Peaks at ~3200–3500 cm⁻¹ (O-H stretching of phenolic groups) and ~1680 cm⁻¹ (C=O stretch of aldehyde) confirm functional groups. highlights similar IR spectral data for chloro-hydroxybenzaldehydes .

- NMR :

- ¹H NMR : A singlet at δ 9.8–10.2 ppm (aldehyde proton), doublets for aromatic protons (δ 6.5–7.5 ppm), and broad peaks for hydroxyl groups (δ 5.0–5.5 ppm).

- ¹³C NMR : Aldehyde carbon at ~190–195 ppm, aromatic carbons at 110–150 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 172.57 (C₇H₅ClO₃) with fragmentation patterns indicating loss of Cl or CO groups .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects, pH, or tautomerism (e.g., keto-enol equilibrium). To address this:

- Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency.

- pH Control : Adjust with D₂O or acid/base to stabilize specific tautomers.

- 2D NMR : COSY and HSQC experiments clarify coupling patterns and carbon-proton correlations .

- Example : In -Chloro-2-hydroxybenzaldehyde shows δ 10.1 ppm for the aldehyde proton in DMSO-d₆, whereas polar solvents like methanol may downfield-shift this signal .

Q. What strategies optimize the regioselectivity of chlorination in benzaldehyde derivatives?

- Methodological Answer : Regioselectivity is controlled by directing groups and reaction conditions:

- Electrophilic Chlorination : Use Cl₂ or N-chlorosuccinimide (NCS) in the presence of Lewis acids (e.g., FeCl₃) to favor para/ortho positions due to hydroxyl groups’ activating effects .

- Protection-Deprotection : Protect hydroxyl groups with acetyl or benzyl groups before chlorination, then deprotect .

- Case Study : describes chlorination of 4-chloro-2-fluorobenzaldehyde using NaBH₄ and HCl, where fluorine’s electron-withdrawing effect directs chlorine to the meta position .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the aldehyde and phenolic groups.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrate formation, which alters reactivity.

- Temperature : Long-term storage at –20°C in inert atmospheres (N₂/Ar) minimizes oxidation .

- Stability Data : notes that related aldehydes (e.g., 5-Acetyl-2-methoxybenzaldehyde) remain stable for >6 months under anhydrous, dark conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。